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Introduction
Navafenterol (also known as AZD-8871 and formerly LAS191351) is an investigational, inhaled,

long-acting dual-pharmacology bronchodilator. It combines the functionalities of a muscarinic

M3 receptor antagonist and a β2-adrenergic receptor agonist within a single molecule.[1] This

unique characteristic classifies Navafenterol as a Muscarinic Antagonist and β2-Agonist

(MABA), a novel class of treatment for chronic obstructive pulmonary disease (COPD).[2] The

rationale behind this dual-action approach is to achieve superior bronchodilation compared to

monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction

and relaxation. This document provides an in-depth technical guide to the pharmacological

profile of Navafenterol, summarizing key preclinical and clinical data, detailing experimental

methodologies, and visualizing relevant pathways and workflows.

Mechanism of Action
Navafenterol exerts its bronchodilatory effects through two distinct and complementary

mechanisms:

Muscarinic M3 Receptor Antagonism: By competitively inhibiting the binding of acetylcholine

to M3 muscarinic receptors on airway smooth muscle, Navafenterol prevents the associated

signaling cascade that leads to bronchoconstriction.[3][4]
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β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors on

airway smooth muscle cells, activating a signaling pathway that results in smooth muscle

relaxation and subsequent bronchodilation.[3][4]

This dual mechanism of action is designed to provide potent and sustained improvement in

lung function for patients with COPD.[5]
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Figure 1: Dual Mechanism of Action of Navafenterol.

Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of Navafenterol.

Table 1: Muscarinic Receptor Binding Affinity
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Receptor Subtype pIC50 Reference(s)

Human M1 9.9 [6][7]

Human M2 9.9 [6][7]

Human M3 9.5 [6][7]

Human M4 10.4 [6][7]

Human M5 8.8 [6][7]

Table 2: Adrenergic Receptor Agonist Potency
Receptor Subtype pEC50 Selectivity vs. β2 Reference(s)

β1-adrenoceptor 9.0 3-fold [6][7]

β2-adrenoceptor 9.5 - [6][7]

β3-adrenoceptor 8.7 6-fold [6][7]

Table 3: Kinetic and Functional Parameters
Parameter Value Tissue/Receptor Reference(s)

M3 Receptor Half-life 4.97 hours Human M3 [5][6]

M2 Receptor Half-life 0.46 hours Human M2 [5][6]

Antimuscarinic Activity

(pIC50)
8.6

Isolated Guinea Pig

Trachea (electrically

stimulated)

[5][6]

β2-Agonist Activity

(pEC50)
8.8

Isolated Guinea Pig

Trachea (spontaneous

tone)

[5][6]

Histamine H1

Receptor Affinity

(pIC50)

7.1 (IC50 = 85 nM) - [4]
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Experimental Protocols
Detailed experimental protocols for the characterization of Navafenterol are summarized below.

These protocols are based on standard pharmacological assays and information from

preclinical studies of Navafenterol.

Receptor Binding Assays (Muscarinic Receptors)
Objective: To determine the binding affinity (pIC50) of Navafenterol for human muscarinic

receptor subtypes (M1-M5).

Methodology:

Membrane Preparation: Membranes from cells recombinantly expressing individual human

muscarinic receptor subtypes are prepared.

Radioligand: A specific radioligand, such as [3H]-N-methylscopolamine, is used to label

the muscarinic receptors.

Competitive Binding: Assays are performed in a multi-well plate format. Constant

concentrations of the receptor preparation and radioligand are incubated with increasing

concentrations of Navafenterol.

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid vacuum filtration through

glass fiber filters.

Detection: The radioactivity retained on the filters is quantified using liquid scintillation

counting.

Data Analysis: The concentration of Navafenterol that inhibits 50% of the specific binding

of the radioligand (IC50) is determined. The pIC50 is calculated as the negative logarithm

of the IC50.[8][9]
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Figure 2: Workflow for Muscarinic Receptor Binding Assay.

Functional Assays (Adrenergic Receptors)
Objective: To determine the functional potency (pEC50) of Navafenterol at human β-

adrenergic receptor subtypes (β1, β2, and β3).

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b605785?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Cells stably expressing individual human β-adrenergic receptor subtypes are

cultured.

cAMP Measurement: The assay measures the intracellular accumulation of cyclic AMP

(cAMP), a second messenger produced upon β-receptor stimulation.

Assay Procedure: Cells are incubated with increasing concentrations of Navafenterol.

Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration

is measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF or

ELISA).

Data Analysis: The concentration of Navafenterol that produces 50% of the maximal

response (EC50) is determined. The pEC50 is calculated as the negative logarithm of the

EC50.

Isolated Tissue Assays (Guinea Pig Trachea)
Objective: To assess the dual antimuscarinic and β2-agonist functional activity of

Navafenterol in a physiologically relevant tissue.

Methodology:

Tissue Preparation: Tracheal chains are prepared from guinea pigs and mounted in organ

baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95%

O2/5% CO2.[2]

Antimuscarinic Activity:

Tracheal tissues are contracted by electrical field stimulation (EFS) or a muscarinic

agonist like acetylcholine.

The relaxing effect of cumulative concentrations of Navafenterol is measured, and the

pIC50 is calculated.[6]

β2-Agonist Activity:

The spontaneous tone of the tracheal tissue is measured.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4916363/
https://pubmed.ncbi.nlm.nih.gov/1190917/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The relaxant effect of cumulative concentrations of Navafenterol is recorded, and the

pEC50 is determined.[6]
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Figure 3: Workflow for Isolated Guinea Pig Trachea Functional Assay.

In Vivo Bronchoprotection Studies (Dog Model)
Objective: To evaluate the bronchoprotective effects and duration of action of Navafenterol in

vivo.

Methodology:

Animal Model: Anesthetized dogs are used.

Bronchoconstriction Challenge: Bronchoconstriction is induced by an intravenous infusion

of acetylcholine.

Drug Administration: Nebulized Navafenterol is administered at various doses.

Measurement: Lung resistance is measured to assess the degree of bronchoconstriction.

Data Analysis: The ability of Navafenterol to prevent the acetylcholine-induced increase in

lung resistance is quantified to determine its bronchoprotective effect and duration of

action.[5]

Human Precision-Cut Lung Slices (hPCLS) Studies
Objective: To investigate the bronchoprotective effect of Navafenterol in a human ex vivo

model.

Methodology:

Tissue Preparation: Precision-cut lung slices are prepared from human donor lungs.[4][10]

Bronchoconstriction: Bronchoconstriction is induced using non-muscarinic contractile

agonists such as histamine or a thromboxane A2 analog (U46619).[11]

Treatment: hPCLS are pre-treated with Navafenterol.

Imaging: Airway narrowing is visualized and quantified using video microscopy.
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Data Analysis: The ability of Navafenterol to attenuate agonist-induced bronchoconstriction

is assessed. To isolate the β2-agonist effect, experiments are also conducted in the

presence of a β-blocker like propranolol.[11]

Clinical Pharmacology
Phase I and II clinical trials have evaluated the efficacy, safety, and pharmacokinetics of

inhaled Navafenterol in patients with moderate-to-severe COPD.

Efficacy
Forced Expiratory Volume in 1 second (FEV1):

In a Phase 2a trial, once-daily Navafenterol (600 µg) for 14 days resulted in a statistically

significant improvement in trough FEV1 compared to placebo.[12][13] The improvement

was comparable to the active comparator, a fixed-dose combination of

umeclidinium/vilanterol (UMEC/VI).[12][13]

Navafenterol demonstrated a rapid onset of action, with a significantly greater

improvement in peak FEV1 compared to UMEC/VI on day 14.[12]

A Phase I study in COPD patients showed that single doses of Navafenterol (400 µg and

1800 µg) produced sustained bronchodilation over 36 hours and were superior to placebo.

[8][14] The higher dose was also superior to indacaterol and tiotropium.[8][14]

Safety and Tolerability
Across clinical trials, Navafenterol has been generally well-tolerated.[14]

Commonly reported adverse events include headache and nasopharyngitis.[14]

No major safety concerns have been identified in the clinical studies conducted to date.[14]

Conclusion
Navafenterol (AZD-8871) is a potent, dual-acting M3 antagonist and β2-agonist with a

pharmacological profile that supports its development as a once-daily inhaled therapy for

COPD. Preclinical data demonstrate high affinity for the M3 receptor and potent agonism at the
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β2-adrenoceptor, with selectivity over other muscarinic and adrenergic receptor subtypes.

Functional and in vivo studies have confirmed its dual mechanism of action and long-lasting

bronchoprotective effects. Early-phase clinical trials in patients with COPD have shown

promising efficacy in improving lung function, with a rapid onset of action and a favorable safety

and tolerability profile. Further investigation in larger and longer clinical trials is warranted to

fully establish the therapeutic potential of Navafenterol in the management of COPD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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